Ethyl 3-amino-1-pyridin-2-ylpyrazole-4-carboxylate
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Overview
Description
Ethyl 3-amino-1-pyridin-2-ylpyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-1-pyridin-2-ylpyrazole-4-carboxylate typically involves the condensation of ethyl 2,4-dioxo-4-phenylbutanoate derivatives with hydrazine derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-1-pyridin-2-ylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Ethyl 3-amino-1-pyridin-2-ylpyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 3-amino-1-pyridin-2-ylpyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The pathways involved include inhibition of kinase activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Ethyl 2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
N-(pyridin-2-yl)amides: These compounds also contain a pyridine ring and are used in medicinal chemistry for their therapeutic potential.
Uniqueness: Ethyl 3-amino-1-pyridin-2-ylpyrazole-4-carboxylate stands out due to its unique pyrazole-pyridine fused structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Properties
Molecular Formula |
C11H12N4O2 |
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Molecular Weight |
232.24 g/mol |
IUPAC Name |
ethyl 3-amino-1-pyridin-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)8-7-15(14-10(8)12)9-5-3-4-6-13-9/h3-7H,2H2,1H3,(H2,12,14) |
InChI Key |
AJBCRWZQVNVELC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)C2=CC=CC=N2 |
Origin of Product |
United States |
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